molecular formula C29H30ClN3O B14701931 Benzamide, 4-chloro-N-(1-(2-(1-(phenylmethyl)-1H-indol-3-yl)ethyl)-4-piperidinyl)- CAS No. 26844-45-1

Benzamide, 4-chloro-N-(1-(2-(1-(phenylmethyl)-1H-indol-3-yl)ethyl)-4-piperidinyl)-

Cat. No.: B14701931
CAS No.: 26844-45-1
M. Wt: 472.0 g/mol
InChI Key: CQHBEILEHQVHDI-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-N-(1-(2-(1-(phenylmethyl)-1H-indol-3-yl)ethyl)-4-piperidinyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 4-chlorobenzamide moiety linked to a piperidine ring, which is further connected to an indole structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-chloro-N-(1-(2-(1-(phenylmethyl)-1H-indol-3-yl)ethyl)-4-piperidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperidine Ring: The indole derivative is then reacted with a piperidine derivative through a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate product with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-chloro-N-(1-(2-(1-(phenylmethyl)-1H-indol-3-yl)ethyl)-4-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Benzamide, 4-chloro-N-(1-(2-(1-(phenylmethyl)-1H-indol-3-yl)ethyl)-4-piperidinyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-(1-(2-(1-(phenylmethyl)-1H-indol-3-yl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The indole and piperidine moieties play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide
  • 4-Chloro-N-(2-chloroethyl)benzamide

Uniqueness

Benzamide, 4-chloro-N-(1-(2-(1-(phenylmethyl)-1H-indol-3-yl)ethyl)-4-piperidinyl)- is unique due to the presence of the indole and piperidine moieties, which are not commonly found together in similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

26844-45-1

Molecular Formula

C29H30ClN3O

Molecular Weight

472.0 g/mol

IUPAC Name

N-[1-[2-(1-benzylindol-3-yl)ethyl]piperidin-4-yl]-4-chlorobenzamide

InChI

InChI=1S/C29H30ClN3O/c30-25-12-10-23(11-13-25)29(34)31-26-15-18-32(19-16-26)17-14-24-21-33(20-22-6-2-1-3-7-22)28-9-5-4-8-27(24)28/h1-13,21,26H,14-20H2,(H,31,34)

InChI Key

CQHBEILEHQVHDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)CCC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

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